(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to say exactly how this compound would be synthesized, but it might involve reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. For example, the benzyl group is a common structural motif in organic chemistry and is known to influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the ethyl group might make the compound more hydrophobic, while the presence of the amino group might make it more polar .Scientific Research Applications
Synthesis of Heterocyclic Systems
The compound has been used as a reagent in the synthesis of heterocyclic systems, including various pyrimidinones and pyridazinones, demonstrating its utility in preparing complex molecular structures with potential biological activity. The removal of protective groups from these compounds yields amino-substituted pyrido and pyrimido derivatives, highlighting its role in the synthesis of chemically diverse and potentially biologically active molecules (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Development of Anticancer Agents
Another notable application is in the development of anticancer agents. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar structure, has been used to synthesize derivatives that exhibit significant antiproliferative potential against cancer cell lines, including breast cancer cells. These compounds have been evaluated for their cytotoxicity in vitro, with some showing promising results in inducing apoptosis and reducing tumor mass in vivo, underscoring the potential of such compounds in anticancer therapy (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020).
Antimicrobial Applications
Compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antimicrobial activities, displaying effectiveness against a range of bacterial and fungal pathogens. This indicates the potential of such compounds in antimicrobial drug development, highlighting the importance of chemical synthesis in creating new therapeutic agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Optical Storage and Material Science
In the field of material science, derivatives like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate have been copolymerized to produce materials with photoinduced birefringence, showcasing the potential of such compounds in creating reversible optical storage media. This application is crucial for advancing data storage technologies, demonstrating the versatility of these compounds beyond biomedical applications (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).
Properties
IUPAC Name |
ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-2-30-23(27)17-8-10-18(11-9-17)24-14-20-21(26)22-19(12-13-31-22)25(32(20,28)29)15-16-6-4-3-5-7-16/h3-14,24H,2,15H2,1H3/b20-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJKAGATPOMBJ-ZHZULCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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